(-)-Dihydrojasmonic acid

Plant hormone signaling Enzymology Jasmonate metabolism

Researchers seeking to dissect jasmonic acid (JA)-specific signaling from general lipid-stress responses face a critical challenge: conventional JA or methyl jasmonate probes cannot resolve pathway specificity. (-)-Dihydrojasmonic acid (CAS 98674-52-3) solves this problem through its saturated n-pentyl side chain, which reduces substrate efficiency for jasmonic acid methyltransferase (JMT) by 82% compared to JA while retaining elicitor activity for secondary metabolite induction. - 82% reduced JMT substrate conversion vs JA - ideal negative control for JA-dependent gene expression assays. - Preferential conjugation to valine and isoleucine (not solely isoleucine) enables metabolic fate tracing distinct from JA. - Defined (1R,2R) stereochemistry supports chiral HPLC/LC-MS method validation. Available in research quantities with batch-specific Certificates of Analysis for reproducible experimental workflows.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 98674-52-3
Cat. No. B7790416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dihydrojasmonic acid
CAS98674-52-3
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCCCCC1C(CCC1=O)CC(=O)O
InChIInChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)
InChIKeyPQEYTAGBXNEUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Dihydrojasmonic Acid CAS 98674-52-3: Sourcing and Baseline Characterization for Research Procurement


(-)-Dihydrojasmonic acid (CAS 98674-52-3), also known as (-)-9,10-dihydrojasmonic acid, is a saturated cyclopentanone derivative of the plant hormone jasmonic acid [1]. This compound is a naturally occurring plant metabolite that can be isolated from the immature fruits of Vicia faba L. [2]. It functions as a plant growth regulator involved in developmental processes and stress responses . Its molecular formula is C12H20O3, with a molecular weight of 212.29 [3].

(-)-Dihydrojasmonic Acid: Why Generic Substitution with Jasmonic Acid or Methyl Jasmonate Fails


(-)-Dihydrojasmonic acid is not simply a less active analog of jasmonic acid (JA) or methyl jasmonate (MJ). The saturated n-pentyl side chain, resulting from the reduction of the double bond present in JA and MJ, fundamentally alters its interaction with key enzymes and receptors [1]. This structural modification leads to a distinct bioactivity profile, as evidenced by its 82% reduction in substrate efficiency for jasmonic acid methyltransferase (JMT) compared to JA [2]. Furthermore, its metabolic fate differs, with preferential conjugation to valine and isoleucine rather than the isoleucine-dominant conjugation seen with JA [3]. These differences in target engagement and metabolism preclude simple interchangeability in experimental systems.

(-)-Dihydrojasmonic Acid: Quantitative Comparator Evidence for Informed Procurement


Reduced Substrate Efficiency for Jasmonic Acid Methyltransferase (JMT) vs. Jasmonic Acid

In a direct head-to-head comparison, (-)-dihydrojasmonic acid demonstrates a significantly reduced capacity to serve as a substrate for jasmonic acid carboxyl methyltransferase (JMT), the key enzyme responsible for converting jasmonic acid to its volatile derivative, methyl jasmonate [1]. The relative enzymatic activity of JMT with dihydrojasmonic acid was found to be 18%, when jasmonic acid (JA) activity was set at 100% [1]. This indicates an 82% reduction in JMT substrate efficiency.

Plant hormone signaling Enzymology Jasmonate metabolism

Structural Basis for Differential Bioactivity: Saturated vs. Unsaturated Side Chain

The saturated n-pentyl side chain of (-)-dihydrojasmonic acid, in contrast to the (Z)-2'-pentenyl side chain of jasmonic acid (JA) and methyl jasmonate (MJ), is a critical determinant of its differential bioactivity [1]. A structure-activity relationship study on nicotine induction in Nicotiana sylvestris demonstrated that compounds lacking the double bond in the n-pentenyl chain, such as methyl dihydrojasmonate (DHMJ), exhibited significantly lower nicotine-inducing activity (NIA) compared to MJ [1]. This class-level inference suggests that the double bond is a crucial pharmacophore for full agonism at certain jasmonate-responsive pathways.

Structure-Activity Relationship (SAR) Molecular pharmacology Plant defense signaling

Comparative Elicitor Activity in Secondary Metabolite Production vs. Jasmonic Acid

In adventitious root cultures of Panax notoginseng, both jasmonic acid (JA) and methyl dihydrojasmonate (MDJ) function as effective elicitors for enhancing saponin biosynthesis [1]. Treatment with 5 mg/L JA yielded the highest total saponin content at 71.94 mg/g, representing a 2.09-fold increase over native roots and an 8.45-fold increase over untreated controls [1]. While direct comparative quantitative data between JA and MDJ are not provided in the abstract, the study confirms that both compounds significantly upregulate key genes in the saponin biosynthetic pathway (e.g., geranyl diphosphate synthase, farnesyl diphosphate synthase, squalene synthase, squalene epoxidase) [1]. This indicates that the saturated analog retains elicitor function in this biotechnological context.

Plant biotechnology Elicitor Secondary metabolism Saponin biosynthesis

Differential Metabolic Fate: Preferential Conjugation with Valine and Isoleucine vs. JA-Isoleucine Dominance

The metabolic fate of exogenously applied dihydrojasmonic acid differs from that of jasmonic acid (JA) in planta [1]. In barley shoots, (±)-9,10-dihydrojasmonic acid is metabolized to several amino acid conjugates, including N-[(−)9,10-dihydrojasmonoyl]valine, N-[(−)9,10-dihydrojasmonoyl]isoleucine, and N-[9,10-dihydrojasmonoyl]leucine, as well as hydroxylated derivatives [1]. This contrasts with the metabolism of JA, where conjugation to isoleucine (JA-Ile) is the predominant and most bioactive pathway [2]. The formation of multiple, distinct conjugates suggests that dihydrojasmonic acid engages a different metabolic network, which can impact its persistence, mobility, and bioactivity in plant systems.

Plant metabolism Xenobiotic conjugation Jasmonate signaling

(-)-Dihydrojasmonic Acid: Optimized Application Scenarios for Research and Industry


Negative Control in Jasmonate Signaling Pathway Studies

Due to its 82% reduced efficiency as a JMT substrate [1] and lower potency in certain signaling assays [2], (-)-dihydrojasmonic acid serves as an ideal negative control or partial agonist in experiments designed to dissect the specific role of jasmonic acid (JA) in plant defense and development. Its use allows researchers to distinguish between JA-specific responses and general stress or lipid-signaling effects.

Elicitor in Plant Cell and Tissue Culture for Secondary Metabolite Production

As a saturated analog that retains elicitor activity [3], (-)-dihydrojasmonic acid can be used to enhance the production of valuable secondary metabolites (e.g., saponins, alkaloids) in plant cell cultures. It may offer advantages over JA in certain systems by minimizing undesirable side effects on culture growth or morphology that can be associated with the more potent JA.

Metabolic Tracing and Jasmonate Catabolism Studies

The distinct metabolic fate of (-)-dihydrojasmonic acid, which includes conjugation to valine and leucine in addition to isoleucine [4], makes it a valuable chemical probe for investigating the specificity and promiscuity of jasmonate-conjugating enzymes and the subsequent biological activities of different jasmonate-amino acid conjugates.

Reference Standard for Analytical Method Development and Quality Control

The defined stereochemistry and unique physicochemical properties of (-)-dihydrojasmonic acid make it a suitable reference standard for developing and validating analytical methods, such as chiral HPLC or LC-MS, aimed at quantifying and differentiating various jasmonate species in plant extracts or commercial formulations .

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